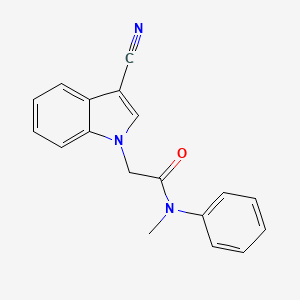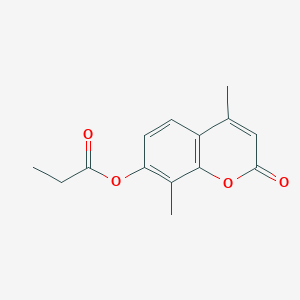![molecular formula C15H12Cl2N2OS B5772566 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to Alzheimer's disease and cancer. DAPT is a gamma-secretase inhibitor, which means it can inhibit the activity of a key enzyme involved in the processing of amyloid precursor protein (APP) in the brain. This processing is implicated in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. DAPT has also been shown to have anti-cancer properties, making it a promising candidate for future research.
Mecanismo De Acción
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide works by inhibiting the activity of gamma-secretase, which is an enzyme involved in the processing of APP in the brain. When APP is processed by gamma-secretase, it can lead to the formation of beta-amyloid plaques. By inhibiting gamma-secretase, this compound can reduce the production of beta-amyloid plaques in the brain.
In cancer cells, this compound works by inhibiting the Notch signaling pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, this compound can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In Alzheimer's disease research, this compound has been shown to reduce the production of beta-amyloid plaques in the brain, improve cognitive function, and reduce inflammation.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to chemotherapy, and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide in lab experiments is its specificity for gamma-secretase and the Notch signaling pathway. This allows researchers to selectively target these pathways without affecting other cellular processes.
However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research related to N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide. In Alzheimer's disease research, future studies could focus on the long-term effects of this compound on cognitive function and beta-amyloid plaques. Additionally, studies could investigate the potential of this compound as a therapeutic agent for Alzheimer's disease.
In cancer research, future studies could focus on the combination of this compound with other chemotherapy agents to enhance its anti-cancer effects. Additionally, studies could investigate the potential of this compound as a therapeutic agent for specific types of cancer.
Overall, this compound is a promising compound with potential applications in both Alzheimer's disease and cancer research. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,4-dichloroaniline with carbon disulfide to form 2,4-dichlorophenyl isothiocyanate. This compound is then reacted with 2-methylbenzamide to form this compound.
Aplicaciones Científicas De Investigación
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide has been extensively studied for its potential applications in Alzheimer's disease research. Studies have shown that this compound can inhibit the production of beta-amyloid plaques in the brain, which is a key pathological feature of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of the disease.
In addition to Alzheimer's disease research, this compound has also been studied for its potential anti-cancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-4-2-3-5-11(9)14(20)19-15(21)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGQDJYLQDXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772489.png)
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5772501.png)

![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)

![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)




